molecular formula C14H8F2N2O2 B3037283 2-(2,4-difluoroanilino)-4H-3,1-benzoxazin-4-one CAS No. 477854-01-6

2-(2,4-difluoroanilino)-4H-3,1-benzoxazin-4-one

Cat. No.: B3037283
CAS No.: 477854-01-6
M. Wt: 274.22 g/mol
InChI Key: ZBYLYRUBYFBZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluoroanilino)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a benzoxazinone core structure substituted with a 2,4-difluoroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluoroanilino)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2,4-difluoroaniline with appropriate benzoxazinone precursors. One common method involves the nucleophilic substitution reaction where 2,4-difluoroaniline reacts with a benzoxazinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous-flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The process typically includes steps such as diazotization of 2,4-difluoroaniline followed by coupling with benzoxazinone intermediates .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluoroanilino)-4H-3,1-benzoxazin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoxazinone derivatives, while reduction may produce aminobenzoxazinone derivatives .

Scientific Research Applications

2-(2,4-Difluoroanilino)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-difluoroanilino)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoroaniline
  • 2-Fluoroaniline
  • 3,4-Difluoroaniline
  • 2,3-Difluoroaniline
  • 2,4,6-Trifluoroaniline
  • 2,5-Difluoroaniline
  • 4-Fluoroaniline

Uniqueness

2-(2,4-Difluoroanilino)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of both the benzoxazinone core and the 2,4-difluoroanilino group. This combination imparts distinct chemical properties and reactivity, making it valuable for various specialized applications in research and industry .

Properties

IUPAC Name

2-(2,4-difluoroanilino)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O2/c15-8-5-6-12(10(16)7-8)18-14-17-11-4-2-1-3-9(11)13(19)20-14/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYLYRUBYFBZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-difluoroanilino)-4H-3,1-benzoxazin-4-one
Reactant of Route 2
2-(2,4-difluoroanilino)-4H-3,1-benzoxazin-4-one
Reactant of Route 3
Reactant of Route 3
2-(2,4-difluoroanilino)-4H-3,1-benzoxazin-4-one
Reactant of Route 4
2-(2,4-difluoroanilino)-4H-3,1-benzoxazin-4-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(2,4-difluoroanilino)-4H-3,1-benzoxazin-4-one
Reactant of Route 6
2-(2,4-difluoroanilino)-4H-3,1-benzoxazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.